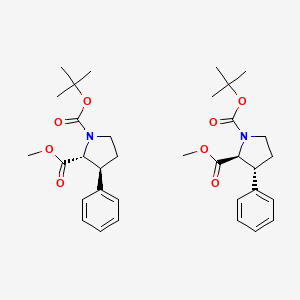![molecular formula C31H37NO3 B12295292 [4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-1-[4-[2-(dimetilamino)etoxi]fenil]-2-fenilbut-1-enil]fenil] 2,2-dimetilpropanoato es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [4-[(E)-1-[4-[2-(dimetilamino)etoxi]fenil]-2-fenilbut-1-enil]fenil] 2,2-dimetilpropanoato normalmente implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso a menudo comienza con la preparación de la estructura principal, seguida de la introducción de grupos funcionales a través de diversas reacciones químicas. Los reactivos comunes utilizados en la síntesis incluyen dimetilamina, óxido de etileno y derivados de fenilbut-1-enil. Las condiciones de reacción, como la temperatura, la presión y los catalizadores, se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar reactores químicos a gran escala y procesos de flujo continuo para optimizar la eficiencia y la escalabilidad. Las técnicas avanzadas, como la microscopía electrónica criogénica (crio-ME), se pueden emplear para monitorear el progreso de la reacción y garantizar la calidad del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones
[4-[(E)-1-[4-[2-(dimetilamino)etoxi]fenil]-2-fenilbut-1-enil]fenil] 2,2-dimetilpropanoato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, disolventes y catalizadores. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para lograr los productos deseados. Los principales productos formados a partir de estas reacciones incluyen varios derivados y análogos del compuesto original .
Aplicaciones Científicas De Investigación
Química
En química, [4-[(E)-1-[4-[2-(dimetilamino)etoxi]fenil]-2-fenilbut-1-enil]fenil] 2,2-dimetilpropanoato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como precursor en el desarrollo de nuevos materiales y catalizadores .
Biología
En biología, este compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores. Puede utilizarse en el desarrollo de nuevos fármacos y agentes terapéuticos .
Medicina
En medicina, [4-[(E)-1-[4-[2-(dimetilamino)etoxi]fenil]-2-fenilbut-1-enil]fenil] 2,2-dimetilpropanoato se investiga por sus posibles propiedades farmacológicas. Puede tener aplicaciones en el tratamiento de diversas enfermedades y afecciones .
Industria
En la industria, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Puede emplearse en la fabricación de polímeros, recubrimientos y adhesivos .
Mecanismo De Acción
El mecanismo de acción de [4-[(E)-1-[4-[2-(dimetilamino)etoxi]fenil]-2-fenilbut-1-enil]fenil] 2,2-dimetilpropanoato implica su interacción con objetivos y vías moleculares específicas. Puede unirse a receptores o enzimas, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos y vías moleculares exactas implicados dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a [4-[(E)-1-[4-[2-(dimetilamino)etoxi]fenil]-2-fenilbut-1-enil]fenil] 2,2-dimetilpropanoato incluyen:
2-[2-(Dimetilamino)etoxi]etanol: Un compuesto orgánico con grupos funcionales y aplicaciones similares.
Compuesto Relacionado con Fenilefrina F: Un compuesto con similitudes estructurales y posibles propiedades farmacológicas.
Inhibidor de Glutaminasa, Compuesto 968: Un compuesto con actividades biológicas y aplicaciones similares en investigación.
Singularidad
La singularidad de [4-[(E)-1-[4-[2-(dimetilamino)etoxi]fenil]-2-fenilbut-1-enil]fenil] 2,2-dimetilpropanoato radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C31H37NO3 |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H37NO3/c1-7-28(23-11-9-8-10-12-23)29(24-13-17-26(18-14-24)34-22-21-32(5)6)25-15-19-27(20-16-25)35-30(33)31(2,3)4/h8-20H,7,21-22H2,1-6H3/b29-28+ |
Clave InChI |
CTLSGPNTAAJWSZ-ZQHSETAFSA-N |
SMILES isomérico |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


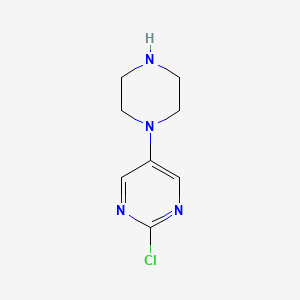
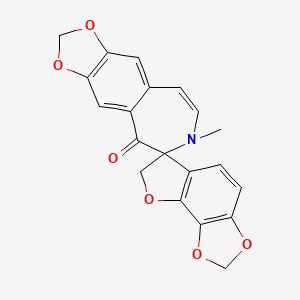



![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)
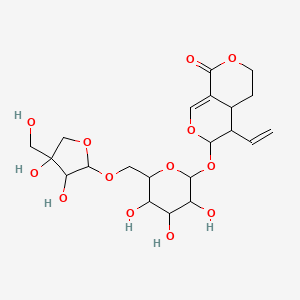
![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)
![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)
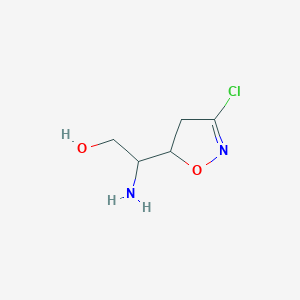
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
